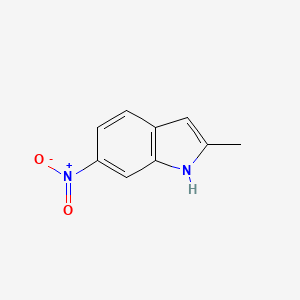

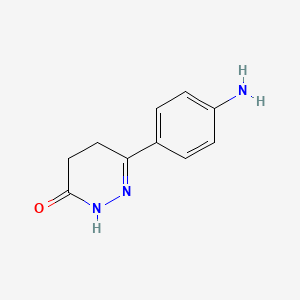

6-(4-Aminophenyl)-2,3,4,5-tetrahydropyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 6-(4-Aminophenyl)-2,3,4,5-tetrahydropyridazin-3-one and its derivatives involves multiple stages, starting from basic aromatic compounds and proceeding through acylation, cyclization, and substitution reactions. Efficient synthetic routes have been developed, yielding these compounds with high efficiency. Key methods include the Friedel-Crafts acylation followed by cyclization with hydrazine hydrate, indicating the versatility of the synthetic approaches for this moiety (Breukelman, Meakins, & Roe, 1985).

Molecular Structure Analysis

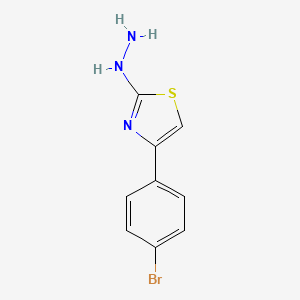

The molecular structure of 6-(4-Aminophenyl)-2,3,4,5-tetrahydropyridazin-3-one derivatives is characterized by the presence of a pyridazinone ring attached to an aminophenyl group. The configuration of these compounds and their stereochemistry play a crucial role in their biological activity, particularly in cardiovascular applications. Structural analysis through NMR and mass spectrometry confirms the formation of the desired compounds, illustrating the importance of the 6-(4-Aminophenyl) moiety in the core structure of these derivatives.

Chemical Reactions and Properties

The chemical properties of 6-(4-Aminophenyl)-2,3,4,5-tetrahydropyridazin-3-one derivatives include their reactivity towards various reagents, leading to the formation of a wide range of compounds. These derivatives undergo reactions such as oxidation, reduction, and nucleophilic substitution, demonstrating their versatility as synthetic intermediates. The reactivity pattern of these compounds is significantly influenced by the presence of the aminophenyl group and the pyridazinone core.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by the nature of substituents on the pyridazinone ring and the aminophenyl group. These properties are essential for determining the compound's suitability for further chemical modifications and their potential application in drug development.

Chemical Properties Analysis

6-(4-Aminophenyl)-2,3,4,5-tetrahydropyridazin-3-one derivatives exhibit a range of chemical properties, including their potential as cardioactive agents. The chemical stability, reactivity towards various reagents, and the ability to undergo stereochemical transformations are key aspects of their chemical behavior. These properties are crucial for understanding the mechanism of action of these compounds in biological systems and their potential therapeutic applications.

Applications De Recherche Scientifique

Anticonvulsant Activity

6-(4-Aminophenyl)-2,3,4,5-tetrahydropyridazin-3-one derivatives have been synthesized and tested for their anticonvulsant activities. Some of these derivatives demonstrated significant activity when evaluated by the maximal electroshock (MES) method, indicating potential in the development of anticonvulsant medications (Samanta et al., 2011).

Cardioactive Applications

This chemical moiety forms a vital structural part of numerous cardio-active pyridazinone derivatives, some of which are in clinical use or undergoing clinical trials. Compounds like imazodan, pimobendan, and levosimendan are examples of drugs in this category (Imran & Abida, 2016).

Antimicrobial Activities

Derivatives of 6-(4-Aminophenyl)-2,3,4,5-tetrahydropyridazin-3-one have been synthesized and investigated for their antitubercular, antifungal, and antibacterial activities. These studies indicated that the synthesized compounds have a range of activities against various pathogens, suggesting their potential use in antimicrobial treatments (Islam, Siddiqui, & Rajesh, 2008).

Base Oil Improvement

Derivatives of this compound have been studied for their applications in improving base oils. They have shown effectiveness as antioxidants in local base oil and also as corrosion inhibitors for carbon steel in acid mediums. This indicates their potential utility in industrial applications, particularly in the field of petrochemicals (Nessim, 2017).

Synthesis and Separation Techniques

The compound has also been the focus of studies related to synthetic and separation techniques. Efficient preparative methods for the isolation of specific enantiomers of this compound have been developed, which are relevant for pharmaceutical manufacturing (Cheng et al., 2019).

Safety And Hazards

Propriétés

IUPAC Name |

3-(4-aminophenyl)-4,5-dihydro-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-4H,5-6,11H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTUHSIIBGFSTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NN=C1C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350335 |

Source

|

| Record name | 6-(4-Aminophenyl)-4,5-dihydropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Aminophenyl)-2,3,4,5-tetrahydropyridazin-3-one | |

CAS RN |

21282-90-6 |

Source

|

| Record name | 6-(4-Aminophenyl)-4,5-dihydropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.